molecular formula C24H24ClN7O2 B2966053 7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 899971-56-3

7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2966053
CAS No.: 899971-56-3
M. Wt: 477.95
InChI Key: BOHZZGOCAMCLHJ-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research efforts have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other related compounds, showcasing the chemical's role as a precursor in creating diverse heterocyclic architectures. These compounds have been evaluated for their antimicrobial activity, indicating the chemical's utility in developing potential antimicrobial agents (El-Agrody et al., 2001).

Molecular Docking and Antimicrobial Activity

Further studies have involved molecular docking and in vitro screening to explore the interaction between synthesized triazolopyridine derivatives and target proteins. This research highlighted moderate to good binding energies, suggesting the compounds' potential in pharmaceutical applications. Additionally, these derivatives exhibited antimicrobial and antioxidant activities, indicating their broad spectrum of biological activities (Flefel et al., 2018).

Antifungal and Anticonvulsant Activities

Novel polyheterocyclic compounds containing the fused 1,2,4-triazine moiety have been synthesized and tested for their antifungal activity. This underscores the compound's potential in developing new antifungal agents. Additionally, derivatives have been created to exhibit good anticonvulsant activity, serving as a model for exploring treatments for absence epilepsy (Ibrahim et al., 2008; Fiakpui et al., 1999).

Synthetic Methodologies and Chemical Properties

The research has also focused on developing synthetic methodologies for creating 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. These methodologies emphasize the chemical's versatility in accessing new synthetic scaffolds and highlight its chemical properties, which are crucial for further pharmaceutical development (Mal et al., 2015).

Properties

IUPAC Name

7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O2/c25-18-7-9-19(10-8-18)31-16-17-32-21(27-28-23(32)24(31)34)5-3-6-22(33)30-14-12-29(13-15-30)20-4-1-2-11-26-20/h1-2,4,7-11,16-17H,3,5-6,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHZZGOCAMCLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.